molecular formula C19H16FN3OS B2800790 [5-Amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-fluorophenyl)methanone CAS No. 939888-43-4

[5-Amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-fluorophenyl)methanone

Cat. No.: B2800790
CAS No.: 939888-43-4
M. Wt: 353.42
InChI Key: QJFSRWDAUFWQCV-UHFFFAOYSA-N
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Description

The compound 5-Amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-ylmethanone features a complex tetracyclic core structure fused with a 4-fluorophenyl group. This scaffold incorporates a sulfur atom (7-thia), two nitrogen atoms (1,9-diaza), and an amino group at position 5, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

(5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraen-6-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c20-12-3-1-11(2-4-12)17(24)18-15(21)13-9-14-16(22-19(13)25-18)10-5-7-23(14)8-6-10/h1-4,9-10H,5-8,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFSRWDAUFWQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)C5=CC=C(C=C5)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-Amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-fluorophenyl)methanone , also known by its CAS number 923559-73-3, is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C23H28N4OS
  • Molecular Weight : 408.56 g/mol
  • CAS Number : 923559-73-3

The compound features a unique tetracyclic structure that contributes to its biological properties. The presence of sulfur and nitrogen atoms in the heterocyclic framework enhances its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, a study highlighted its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Table 1: Antimicrobial Activity of the Compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it inhibits the release of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic effects in inflammatory diseases.

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A notable case study involved the treatment of human breast cancer cells (MCF-7) with varying concentrations of the compound. The results demonstrated a dose-dependent inhibition of cell proliferation:

Table 2: Effects on MCF-7 Cell Proliferation

Concentration (µM)Cell Viability (%)
0100
1085
2570
5050

The proposed mechanism by which this compound exerts its biological effects involves the modulation of key signaling pathways associated with inflammation and cell survival. Specifically, it appears to inhibit NF-kB activation, leading to reduced expression of inflammatory mediators.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F, -Cl, -CF3O): Enhance metabolic stability and binding affinity to hydrophobic pockets .
  • Steric Effects : Bulkier substituents (e.g., -CF3O) may reduce solubility but improve target selectivity .
  • Hydrogen-Bonding Capacity: Hydroxyl or amino groups (as in the target compound) facilitate interactions with polar residues in enzymes or receptors .

Computational Similarity Analysis

Studies employing Tanimoto and Dice similarity indices indicate moderate to high structural similarity (scores >0.7) between the target compound and its carboxamide analogs. These metrics, calculated using MACCS or Morgan fingerprints, correlate with shared bioactivity profiles (e.g., kinase inhibition or antimicrobial effects) . However, the 4-fluorophenyl variant exhibits distinct energy minimization behavior in Universal Force Field (UFF) simulations, suggesting superior conformational stability compared to dichlorophenyl or trifluoromethoxy analogs .

Functional and Proteomic Behavior

The CANDO platform (Computational Analysis of Novel Drug Opportunities) reveals divergent proteomic interaction signatures between the target compound and its analogs. While the 4-fluorophenyl derivative shows affinity for serine/threonine kinases, the 2,4-dichlorophenyl analog interacts preferentially with cytochrome P450 enzymes. This highlights the limitation of relying solely on structural similarity to predict functional behavior .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step pathways using spirocyclic precursors and condensation reactions. For example, analogous compounds are synthesized via reactions between spirocyclic diones and benzothiazol-2-yl derivatives under reflux conditions in solvents like DMF or acetic acid . Key intermediates are characterized using:
  • Melting point analysis for purity assessment.
  • Elemental analysis to confirm stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • UV-Vis spectroscopy to monitor conjugation and electronic transitions .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?

  • Methodological Answer : A combination of techniques is essential:
  • NMR spectroscopy (¹H/¹³C) to map hydrogen/carbon environments, particularly distinguishing sp³ vs. sp² carbons in the tetracyclic framework.
  • X-ray crystallography for absolute configuration determination, especially for resolving stereochemical ambiguities in fused rings .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics optimize the synthesis of this compound?

  • Methodological Answer : AI-driven simulations enable:
  • Reaction parameter optimization : Predicting ideal temperatures, solvent ratios, and catalyst loads via kinetic modeling .
  • Membrane separation design : Simulating purification steps (e.g., nanofiltration) to isolate the compound from byproducts .
  • Process automation : Integrating real-time spectral data (e.g., in-line IR) with feedback loops to adjust reaction conditions autonomously .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Address discrepancies through:
  • Multi-technique validation : Cross-referencing NMR data with X-ray structures to confirm ring junction geometries .
  • Theoretical modeling : Using density functional theory (DFT) to predict NMR chemical shifts or IR bands, then comparing with experimental results .
  • Controlled degradation studies : Isolating fragments (e.g., via hydrolysis) to analyze substructures independently .

Q. How to design a factorial experiment to study substituent effects on the compound’s reactivity?

  • Methodological Answer : A 2³ factorial design could test variables:
  • Factors : Substituent position (e.g., 4-fluorophenyl vs. 4-methoxyphenyl), solvent polarity (DMF vs. acetic acid), and temperature (reflux vs. room temp).
  • Responses : Yield, reaction rate, and byproduct formation.
  • Analysis : ANOVA to identify significant interactions (e.g., solvent-polarity–substituent electronic effects) .

Q. How to integrate AI-driven autonomous laboratories for high-throughput screening of derivatives?

  • Methodological Answer : Implement:
  • Robotic liquid handlers for parallel synthesis of analogs (e.g., varying benzothiazole substituents).
  • Machine learning models trained on historical data to predict optimal reaction conditions for new derivatives .
  • Real-time analytics : Coupling HPLC with mass spectrometry for rapid purity assessment .

Methodological Considerations for Data Interpretation

Q. How to link experimental findings to theoretical frameworks in heterocyclic chemistry?

  • Methodological Answer : Frame results using:
  • Frontier Molecular Orbital (FMO) theory : Explaining regioselectivity in cyclization steps via HOMO-LUMO interactions.
  • Hammett plots : Correlating substituent electronic effects (σ values) with reaction rates or spectroscopic shifts .

Q. What protocols ensure reproducibility in multi-step syntheses of this compound?

  • Methodological Answer : Critical steps include:
  • Strict moisture control : Using Schlenk lines for air-sensitive intermediates.
  • Standardized workup : Reproducible chromatography gradients (e.g., 70:30 hexane/EtOAc) and crystallization conditions.
  • Detailed spectral repositories : Publicly sharing raw NMR/FID files for peer validation .

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